(E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid
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Overview
Description
(E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid is a complex organic compound with a unique structure that includes an indoline core, acetyl group, carboxyvinyl group, and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents like acetic anhydride or acetyl chloride.
Addition of the Carboxyvinyl Group:
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions, such as high-pressure reactors, may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-1-acetyl-2-(2-carboxyvinyl)-5-methoxyindoline-3-carboxylic acid is unique due to its indoline core and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15NO6 |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
1-acetyl-2-[(E)-2-carboxyethenyl]-5-methoxy-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO6/c1-8(17)16-11-4-3-9(22-2)7-10(11)14(15(20)21)12(16)5-6-13(18)19/h3-7,12,14H,1-2H3,(H,18,19)(H,20,21)/b6-5+ |
InChI Key |
ZZPNFQZMDUFJLD-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)N1C(C(C2=C1C=CC(=C2)OC)C(=O)O)/C=C/C(=O)O |
Canonical SMILES |
CC(=O)N1C(C(C2=C1C=CC(=C2)OC)C(=O)O)C=CC(=O)O |
Origin of Product |
United States |
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